molecular formula C7H7NO3 B1591122 6-(Hydroxymethyl)nicotinic acid CAS No. 775545-30-7

6-(Hydroxymethyl)nicotinic acid

Cat. No. B1591122
CAS RN: 775545-30-7
M. Wt: 153.14 g/mol
InChI Key: HJDYJONTIWRYOB-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)nicotinic acid, also known as 6-Hydroxymethyl-nicotinic acid methyl ester, is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.135 . This compound is used as a building block in heterocyclic compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves taking 6-methyl nicotinate as a raw material and reacting it under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate . This is then reacted with morpholine to generate the product 6-formyl nicotinic acid methyl ester .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string COC(=O)c1ccc(CO)nc1 . The InChI key for this compound is QVLONHSXRWCCAE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 369.6±32.0 °C at 760 mmHg . The flash point is 177.3±25.1 °C . The compound is stored at 2-8°C .

Scientific Research Applications

Herbicidal Activity

Nicotinic acid derivatives have been explored for their potential in agriculture, particularly as herbicides. Research has shown that certain nicotinic acid derivatives exhibit excellent herbicidal activity against various plant species, such as bentgrass and duckweed. This suggests that modifications to the nicotinic acid structure, including the addition of a hydroxymethyl group, could influence herbicidal effectiveness and specificity. The development of these compounds is driven by the need for new herbicides with novel modes of action against monocotyledonous weeds (Chen Yu et al., 2021).

Neuroprotection

Nicotinic acid and its agonists have been identified as neuroprotective agents through the activation of specific receptors like HCA2 (GPR109A). This activation mechanism has implications for the treatment of stroke and neurodegenerative diseases. The receptor-mediated pathway suggests a potential application for nicotinic acid derivatives in developing therapies that leverage these neuroprotective effects, focusing on reducing inflammation and promoting recovery in neural tissue (Mahbubur Rahman et al., 2014).

Anticancer and Antilipidemic Properties

The inhibition of carbonic anhydrase III (CAIII) by nicotinic acid analogs has emerged as a promising therapeutic strategy in managing dyslipidemia and cancer progression. These findings highlight the dual potential of nicotinic acid derivatives in addressing hyperlipidemia and inhibiting tumor growth, pointing towards their broader therapeutic applications beyond traditional cardiovascular disease treatment (Haneen K. Mohammad et al., 2017).

Metabolic Pathways

Understanding the metabolic pathways of nicotinic acid has been crucial in biotechnological applications, including the synthesis of intermediates for insecticides. The bacterial degradation of nicotinic acid to produce 6-hydroxynicotinic acid, an intermediate in several synthetic processes, showcases the potential for utilizing biological systems to produce valuable chemical compounds. This approach aligns with green chemistry principles, offering a sustainable alternative to traditional chemical synthesis methods (Yao Yang et al., 2008).

Antidyslipidemic Effects

Nicotinic acid's role in lipid metabolism, particularly its ability to modify lipid profiles by increasing high-density lipoprotein (HDL) levels and reducing low-density lipoprotein (LDL) and triglycerides, underlines its importance in treating dyslipidemia. Its mechanism, which involves the activation of the GPR109A receptor, provides a basis for developing new therapeutic agents targeting lipid disorders. The identification and characterization of nicotinic acid receptors open avenues for drug discovery aimed at treating metabolic syndromes (S. Tunaru et al., 2003).

Safety and Hazards

The safety data sheet for a similar compound, nicotinic acid, indicates that it causes serious eye irritation and is harmful to aquatic life . Precautionary measures include washing skin thoroughly after handling, avoiding release to the environment, and wearing eye protection .

properties

IUPAC Name

6-(hydroxymethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDYJONTIWRYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563367
Record name 6-(Hydroxymethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

775545-30-7
Record name 6-(Hydroxymethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under ice cooling, 2 M aqueous sodium hydroxide solution (3.0 mL) was added to a solution of 6-acetoxymethylpyridine-3-carboxylic acid methyl ester (Reference Compound No. 9-1, 0.60 g, 2.9 mmol) in methanol (6.0 mL). The reaction mixture was stirred under ice cooling for 40 minutes and at room temperature for 4 hours. Under ice cooling, 2 M hydrochloric acid (3.1 mL) was added thereto, and then the solvent was evaporated under reduced pressure to give the title reference compound as an orange solid.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 6-hydroxymethyl-nicotinic acid methyl ester (0.400 g, 2.38 mmol) in 1.0 N NaOH (25.0 mL) and methanol (10.0 mL) was heated at 80° C. for 1 hour. The reaction mixture was cooled to room temperature and the pH was adjusted to 7.0 with 1.0 N HCl. The reaction mixture was concentrated in vacuo and the resulting salt was slurried in DMF and filtered to provide the title compound.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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